molecular formula C19H28N2O4S B14960586 3-cyclohexyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide

3-cyclohexyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide

Cat. No.: B14960586
M. Wt: 380.5 g/mol
InChI Key: OSFDZBOPTOWQBC-UHFFFAOYSA-N
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Description

3-CYCLOHEXYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE is a complex organic compound that features a cyclohexyl group, a morpholine ring, and a sulfonyl phenyl group

Properties

Molecular Formula

C19H28N2O4S

Molecular Weight

380.5 g/mol

IUPAC Name

3-cyclohexyl-N-(4-morpholin-4-ylsulfonylphenyl)propanamide

InChI

InChI=1S/C19H28N2O4S/c22-19(11-6-16-4-2-1-3-5-16)20-17-7-9-18(10-8-17)26(23,24)21-12-14-25-15-13-21/h7-10,16H,1-6,11-15H2,(H,20,22)

InChI Key

OSFDZBOPTOWQBC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOHEXYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of cyclohexylamine with 4-(morpholine-4-sulfonyl)benzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOHEXYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-CYCLOHEXYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-CYCLOHEXYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE exerts its effects involves interactions with specific molecular targets. The sulfonyl group is known to interact with enzymes, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its action within biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-CYCLOHEXYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]PROPANAMIDE: Similar structure but with a carbonyl group instead of a sulfonyl group.

    3-CYCLOHEXYL-N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]PROPANAMIDE: Another similar compound with a carbonyl group.

Uniqueness

3-CYCLOHEXYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where sulfonyl functionality is desired.

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